5,7-Dichloro-2-propyl-4-quinolinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into water, resulting in the precipitation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-2-propyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinolinol derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and quinolinol derivatives, which can have different functional groups attached depending on the reaction conditions .
Scientific Research Applications
5,7-Dichloro-2-propyl-4-quinolinol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 5,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with specific molecular targets. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This chelation can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but with different functional groups, leading to varied biological activities.
Chlorquinaldol: Another quinoline derivative with antiseptic properties.
Uniqueness: 5,7-Dichloro-2-propyl-4-quinolinol is unique due to its specific substitution pattern and the presence of both chlorine and propyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1070880-06-6 |
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Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5,7-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)12-9(14)4-7(13)5-10(12)15-8/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
YKPULPLRDPZHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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